molecular formula C17H17NO3 B137128 Pentoxyresorufin CAS No. 87687-03-4

Pentoxyresorufin

Cat. No.: B137128
CAS No.: 87687-03-4
M. Wt: 283.32 g/mol
InChI Key: ZPSOKQFFOYYPKC-UHFFFAOYSA-N
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Description

Pentoxyresorufin, also known as this compound, is a useful research compound. Its molecular formula is C17H17NO3 and its molecular weight is 283.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Oxazines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Association with Telomeric Chromatin in Drosophila Melanogaster

The pentoxyresorufin-O-dealkylase (PROD) protein, encoded by the gene proliferation disrupter (prod), is linked to the telomeric chromatin in Drosophila melanogaster. It binds near the promoter of the telomere-specific retrotransposon HeT-A, suggesting a role in repressing HeT-A transcriptional activity at the telomeres (Török et al., 2007).

2. Photovoltammetric Studies

This compound has been used in photovoltammetric studies, showing distinct electron and hole charge carriers upon illumination. It acts as a photocatalyst in the oxidation of duroquinol to duroquinone, implicating this compound as a primary photoexcited intermediate in light-energy harvesting (Collins et al., 2011).

3. Induction by Pyridine

This compound O-depentylase, mainly associated with cytochrome P450IIB1 (CYP2B1), shows increased activity following treatment with pyridine. This induction involves a pre-translational activation mechanism, highlighting the distinct induction mechanisms of various cytochrome P450 isozymes (Park et al., 1992).

4. Assay for Measuring Cytochrome P-450 Induction

This compound O-dealkylation by rat liver microsomes is a specific assay for phenobarbital-inducible forms of cytochrome P-450. This assay helps in understanding the induction of cytochrome P-450 by various xenobiotics, highlighting its specificity and sensitivity (Lubet et al., 1985).

5. Cytochrome P450 Specificities

This compound's metabolism by various cytochrome P450 forms has been studied, showing its utility in discerning specificities among different P450 isozymes, particularly in the human and rat liver. This aids in understanding the metabolism of xenobiotics and the role of different P450 forms (Burke et al., 1994).

Mechanism of Action

Target of Action

Pentoxyresorufin, also known as Resorufin Pentyl Ether, primarily targets the Cytochrome P450 2B1/2B2 isoenzymes . These isoenzymes are part of the Cytochrome P450 family, which plays a crucial role in the metabolism of drugs and environmental chemicals .

Mode of Action

This compound interacts with its targets through a process known as O-dealkylation . This process involves the removal of an alkyl group from the oxygen atom of the compound. The O-dealkylation of this compound is catalyzed by the Cytochrome P450 2B1/2B2 isoenzymes in the presence of NADPH .

Biochemical Pathways

The O-dealkylation of this compound by the Cytochrome P450 2B1/2B2 isoenzymes is part of the xenobiotic metabolizing pathway . This pathway is responsible for the metabolism of foreign substances, including drugs and environmental chemicals. The activity of these isoenzymes can vary in different regions of the brain, indicating that the biochemical pathways affected by this compound may also vary depending on the specific brain region .

Pharmacokinetics (ADME Properties)

It’s known that the compound is a substrate probe used to characterize and differentiate between a variety of inducers of cytochromes p-450

Result of Action

The O-dealkylation of this compound by the Cytochrome P450 2B1/2B2 isoenzymes results in significant changes at the molecular and cellular levels. For instance, pretreatment with phenobarbital, an inducer of these isoenzymes, can result in a 3-4 fold induction of this compound-O-dealkylase (PROD) activity . This suggests that the action of this compound can influence the activity of these isoenzymes and, consequently, the metabolism of other substances in the brain.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of NADPH is necessary for the O-dealkylation of this compound . Additionally, the activity of the Cytochrome P450 2B1/2B2 isoenzymes can be induced by certain substances, such as phenobarbital . This suggests that the action, efficacy, and stability of this compound can be influenced by the presence of these and potentially other environmental factors.

Properties

IUPAC Name

7-pentoxyphenoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-2-3-4-9-20-13-6-8-15-17(11-13)21-16-10-12(19)5-7-14(16)18-15/h5-8,10-11H,2-4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSOKQFFOYYPKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50236554
Record name Pentoxyresorufin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50236554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87687-03-4
Record name Pentoxyresorufin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87687-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentoxyresorufin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087687034
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentoxyresorufin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50236554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Pentyloxy-3H-phenoxazin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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